2-Ethylhexyl hydrogen sulfate

Overview

Description

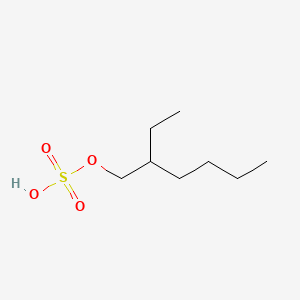

2-Ethylhexyl hydrogen sulfate, also known as sulfuric acid mono(2-ethylhexyl) ester, is an organic compound with the molecular formula C8H18O4S. It is commonly used as a surfactant in various industrial and household applications due to its excellent emulsifying, wetting, and dispersing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl hydrogen sulfate is typically synthesized through the sulfation of 2-ethylhexanol. The reaction involves the addition of sulfur trioxide (SO3) to 2-ethylhexanol, followed by neutralization with a base such as sodium hydroxide to produce the sodium salt of this compound.

Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor. The reaction conditions usually involve maintaining a temperature range of 30-60°C to ensure optimal reaction rates and product stability . The resulting product is then neutralized and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl hydrogen sulfate can undergo various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 2-ethylhexanol and sulfuric acid.

Oxidation: It can be oxidized to produce corresponding sulfonic acids.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed:

Hydrolysis: 2-Ethylhexanol and sulfuric acid.

Oxidation: 2-Ethylhexyl sulfonic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexyl hydrogen sulfate has a wide range of applications in scientific research and industry:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The primary mechanism of action of 2-Ethylhexyl hydrogen sulfate is its ability to reduce surface tension, thereby enhancing the mixing and solubilization of hydrophobic compounds in aqueous solutions. It interacts with lipid bilayers, disrupting cell membranes and facilitating the release of intracellular contents. This property is particularly useful in biological and industrial applications where emulsification and dispersion are required.

Comparison with Similar Compounds

Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar emulsifying properties but a different alkyl chain length.

Sodium lauryl ether sulfate (SLES): Similar in function but contains ethoxylate groups, making it less irritating to the skin.

Uniqueness: 2-Ethylhexyl hydrogen sulfate is unique due to its branched alkyl chain, which provides distinct emulsifying and wetting properties compared to linear alkyl sulfates. This branching can lead to different interactions with substrates and surfaces, making it suitable for specific applications where other surfactants may not perform as effectively.

Biological Activity

2-Ethylhexyl hydrogen sulfate (CAS Number: 126-92-1) is an organic compound that has garnered attention for its biological activity, particularly in relation to environmental impact and potential toxicity. This article explores its biological effects, metabolism, biodegradation, and implications for human health and ecosystems.

- Molecular Formula : C₈H₁₇NaO₄S

- Molecular Weight : 232.273 g/mol

- Density : 1.12 g/mL at 20 °C

- Water Solubility : ≥10 g/100 mL at 20 °C

Metabolism and Biodegradation

Research indicates that this compound can undergo metabolic transformations in various organisms. For instance, studies have shown that compounds related to this compound are metabolized into hydroxylated products in aquatic species such as zebrafish and medaka. The major metabolite identified is the hydroxylated derivative of EHDPP (2-ethyl-5-hydroxyhexyl diphenyl phosphate), which has been detected in significant concentrations in European wastewater treatment plant influents .

Table 1: Metabolites of this compound

| Metabolite Name | Organism | Concentration Detected (ng/L) |

|---|---|---|

| 5-OH-EHDPP | Zebrafish | 2.6 - 7.3 |

| Hydroxylated EHDPP | Medaka | Not specified |

| 2-Ethylhexyl phenyl phosphate | Various STPs | 0.168 - 2.12 |

Toxicological Profile

The toxicological profile of this compound indicates potential health risks associated with exposure. It has been noted for its ability to bioaccumulate in aquatic organisms, raising concerns regarding its effects on food webs and human health through the consumption of contaminated fish .

Case Study: Bioaccumulation in Aquatic Species

A study conducted on the bioaccumulation of EHDPP in fish from the Beiyum river system in Beijing reported a bioaccumulation factor (BAF) of up to 52,857 L/kg for Atlantic cod, highlighting the compound's potential for biomagnification within aquatic ecosystems .

Environmental Impact

The environmental impact of this compound is significant due to its persistence and potential to affect surface waters, sediments, and soils, particularly in areas with high industrial activity. The compound's degradation products have been detected in various environmental matrices, indicating widespread distribution and potential ecological risks .

Table 2: Environmental Concentrations of Related Compounds

| Compound Name | Detection Source | Concentration Range (µg/L) |

|---|---|---|

| 2-Ethylhexyl phenyl phosphate | STPs in Europe | 0.168 - 2.12 |

| Hydroxylated EHDPP | European STP influents | 2.6 - 7.3 |

Properties

CAS No. |

72214-01-8 |

|---|---|

Molecular Formula |

C8H18O4S |

Molecular Weight |

210.29 g/mol |

IUPAC Name |

2-ethylhexyl hydrogen sulfate |

InChI |

InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11) |

InChI Key |

MHGOKSLTIUHUBF-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COS(=O)(=O)O |

Canonical SMILES |

CCCCC(CC)COS(=O)(=O)O |

Key on ui other cas no. |

72214-01-8 126-92-1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.